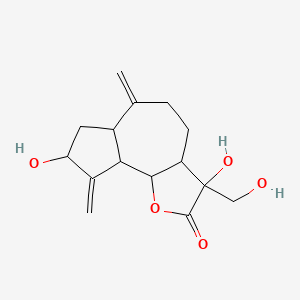

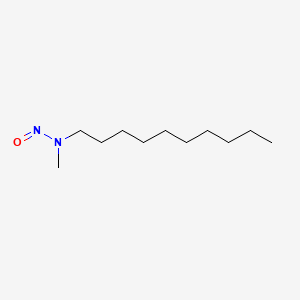

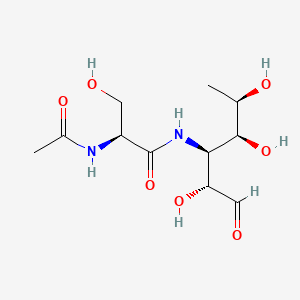

![molecular formula C22H30Cl2N2O2 B1201206 2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide CAS No. 87151-85-7](/img/structure/B1201206.png)

2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

螺旋多林通过选择性地结合中枢神经系统中的κ-阿片受体来发挥作用。这种结合抑制了多巴胺等神经递质的释放,从而产生镇痛和镇静作用。κ-阿片受体的激活还导致利尿和止咳作用。 涉及的分子靶点和途径包括抑制腺苷酸环化酶活性并调节离子通道功能 .

类似化合物:

酮唑嗪: 另一种具有类似镇痛特性的κ-阿片受体激动剂。

阿扎佐辛: 以其κ-阿片受体激动剂活性以及与螺旋多林类似的作用而闻名。

依那多林: 一种强效的κ-阿片受体激动剂,具有类似的药理特性。

螺旋多林的独特性: 螺旋多林以其对κ-阿片受体的高度选择性以及其有效穿透血脑屏障的能力而独树一帜。 与其他一些κ-阿片受体激动剂不同,螺旋多林的作用持续时间相对较短,并且不会产生大量的活性代谢产物 .

生化分析

Biochemical Properties

Spiradoline mesylate salt plays a significant role in biochemical reactions by interacting with κ-opioid receptors. These receptors are G-protein-coupled receptors that inhibit adenylate cyclase activity, leading to a decrease in the production of cyclic AMP (cAMP). This interaction results in the modulation of various downstream signaling pathways . Spiradoline mesylate salt has a high affinity for κ-opioid receptors, with a dissociation constant (K_i) of 8.6 nM in guinea pig brain . It does not significantly interact with μ-opioid or δ-opioid receptors, making it highly selective for κ-opioid receptors .

Cellular Effects

Spiradoline mesylate salt exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, spiradoline mesylate salt inhibits the release of neurotransmitters such as dopamine, leading to a decrease in locomotor activity and analgesia . It also exhibits neuroprotective properties in animal models of ischemia by reducing neuronal damage . Additionally, spiradoline mesylate salt has been shown to produce significant sedation and diuresis in humans .

Molecular Mechanism

The molecular mechanism of spiradoline mesylate salt involves its binding to κ-opioid receptors, which are primarily located in the central nervous system. Upon binding, spiradoline mesylate salt activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels . This results in the modulation of various downstream signaling pathways, including the inhibition of voltage-gated calcium channels and the activation of potassium channels . These effects contribute to the analgesic and sedative properties of spiradoline mesylate salt .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of spiradoline mesylate salt have been observed to change over time. The compound has a short duration of action, with peak effects occurring around 30 minutes after administration . Spiradoline mesylate salt is stable under standard laboratory conditions and does not undergo significant degradation . Long-term studies have shown that repeated administration of spiradoline mesylate salt can lead to tolerance, necessitating higher doses to achieve the same effects .

Dosage Effects in Animal Models

The effects of spiradoline mesylate salt vary with different dosages in animal models. At low doses, it produces analgesic and antitussive effects without significant adverse effects . At higher doses, spiradoline mesylate salt can cause sedation, dysphoria, and diuresis . In some cases, high doses have been associated with adverse effects such as respiratory depression and decreased locomotor activity .

Metabolic Pathways

Spiradoline mesylate salt is primarily metabolized in the liver through various enzymatic pathways. It does not have significant active metabolites, and its metabolic products are excreted primarily through the kidneys . The compound’s metabolism involves the action of cytochrome P450 enzymes, which facilitate its breakdown into inactive metabolites. Spiradoline mesylate salt does not significantly affect metabolic flux or metabolite levels in the body.

准备方法

合成路线和反应条件: 螺旋多林的合成涉及多个步骤,从核心结构的制备开始,其中包括一个螺环体系。关键步骤通常包括:

- 螺环核心的形成。

- 吡咯烷环的引入。

- 二氯苯基的连接。

工业生产方法: 螺旋多林的工业生产很可能涉及优化合成路线,以最大限度地提高产量和纯度,同时最大限度地减少使用有害试剂和条件。 这可能包括使用催化过程和连续流动化学来提高效率和可扩展性 .

化学反应分析

反应类型: 螺旋多林可以进行各种化学反应,包括:

氧化: 在分子中引入氧原子。

还原: 去除氧原子或添加氢原子。

取代: 用另一个官能团取代一个官能团。

常用试剂和条件:

氧化: 常用的氧化剂,例如高锰酸钾或三氧化铬。

还原: 还原剂,例如氢化锂铝或硼氢化钠。

取代: 卤素(氯、溴)或亲核试剂(胺、硫醇)等试剂。

主要产物: 由这些反应形成的主要产物将取决于所使用的具体条件和试剂。 例如,氧化可能导致酮或羧酸的形成,而还原可能产生醇或胺 .

科学研究应用

化学: 用作研究κ-阿片受体性质和行为的工具。

生物学: 研究其对神经递质释放和受体结合的影响。

相似化合物的比较

Ketazocine: Another κ-opioid receptor agonist with similar analgesic properties.

Alazocine: Known for its κ-opioid receptor agonist activity and similar effects to spiradoline.

Enadoline: A potent κ-opioid receptor agonist with similar pharmacological properties.

Uniqueness of Spiradoline: Spiradoline is unique in its high selectivity for κ-opioid receptors and its ability to penetrate the blood-brain barrier effectively. Unlike some other κ-opioid receptor agonists, spiradoline has a relatively short duration of action and does not produce significant active metabolites .

属性

CAS 编号 |

87151-85-7 |

|---|---|

分子式 |

C22H30Cl2N2O2 |

分子量 |

425.4 g/mol |

IUPAC 名称 |

2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide |

InChI |

InChI=1S/C22H30Cl2N2O2/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3/t19-,20-,22-/m0/s1 |

InChI 键 |

NYKCGQQJNVPOLU-ONTIZHBOSA-N |

SMILES |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O |

手性 SMILES |

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |

规范 SMILES |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |

Key on ui other cas no. |

87151-85-7 |

同义词 |

spiradoline U 62066 U-62,066E U62,066E |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

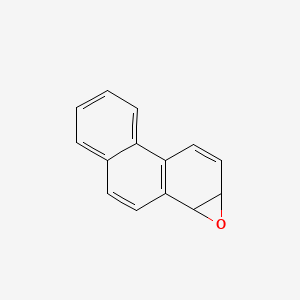

![2-(2h-Tetrazol-5-yl)indeno[1,2-b]pyran-4(5h)-one](/img/structure/B1201135.png)

![4-tert-Butylcalix[6]arene](/img/structure/B1201145.png)